molecular formula C16H15BrN2O2 B2571047 N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide CAS No. 329079-17-6

N-benzyl-N'-(4-bromo-3-methylphenyl)ethanediamide

Cat. No.: B2571047
CAS No.: 329079-17-6
M. Wt: 347.212
InChI Key: ATAGPKIZMQJODY-UHFFFAOYSA-N
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Description

N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, characterized by the presence of a bromine atom and a methyl group on the phenyl ring, as well as a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

N-benzyl-N’-(4-bromo-3-methylphenyl)ethanediamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-benzyl-N'-(4-bromo-3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-11-9-13(7-8-14(11)17)19-16(21)15(20)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAGPKIZMQJODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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